Product packaging for 2-(1H-imidazol-5-ylmethyl)-9H-carbazole(Cat. No.:)

2-(1H-imidazol-5-ylmethyl)-9H-carbazole

Cat. No.: B10785019
M. Wt: 247.29 g/mol
InChI Key: SHWQRVBJVFBWGP-UHFFFAOYSA-N
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Description

2-(1H-imidazol-5-ylmethyl)-9H-carbazole is a synthetic hybrid compound incorporating both carbazole and imidazole pharmacophores, designed for advanced pharmacological and oncological research. The strategic fusion of these two heterocyclic systems is grounded in the well-documented biological activities of their respective classes. Carbazole derivatives are a significant class of nitrogen-containing heterocyclic compounds known for a broad spectrum of biological and pharmacological activities, particularly notable antitumor properties . Concurrently, imidazole and its derivatives have attracted considerable attention for their remarkable array of biological activities, especially antitumor potential, with mechanisms that include arresting cell cycle progression and triggering tumour cell death by apoptosis . This hybrid approach aims to validate the synergistic integration of these potent bioactive scaffolds to develop novel antitumor agents . Research on closely related N-substituted carbazole-imidazole hybrids indicates that structural features such as the alkyl chain length bridging the carbazole and imidazole rings, the specific type of imidazole ring, and the substituents on the imidazolyl-3-position are critical determinants for potent antitumor activity . Compounds bearing features like a 5,6-dimethyl-benzimidazole ring and a 2-bromobenzyl substituent have demonstrated powerful, selective inhibitory activities against human tumor cell lines (e.g., HL-60, SMMC-7721, MCF-7, SW480) with IC50 values in the sub-micromolar to low micromolar range . The primary mechanism of action for these potent derivatives involves remarkably inducing cell cycle arrest and apoptosis in cancer cells . This makes this compound a valuable chemical tool for researchers exploring new pathways in cancer biology and developing novel chemotherapeutic strategies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13N3 B10785019 2-(1H-imidazol-5-ylmethyl)-9H-carbazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

2-(1H-imidazol-5-ylmethyl)-9H-carbazole

InChI

InChI=1S/C16H13N3/c1-2-4-15-13(3-1)14-6-5-11(8-16(14)19-15)7-12-9-17-10-18-12/h1-6,8-10,19H,7H2,(H,17,18)

InChI Key

SHWQRVBJVFBWGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CC4=CN=CN4

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Methodologies in 2 1h Imidazol 5 Ylmethyl 9h Carbazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, chemists can map out the carbon-hydrogen framework of a compound.

Proton (¹H) NMR Spectroscopy for Proton Environment Characterization

A ¹H NMR spectrum of 2-(1H-imidazol-5-ylmethyl)-9H-carbazole would be expected to reveal distinct signals for each unique proton in the molecule. The chemical shifts (δ, measured in ppm), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J, measured in Hz) would provide critical information about the electronic environment and neighboring protons for each site. For instance, the protons on the carbazole (B46965) and imidazole (B134444) rings would appear in the aromatic region, while the methylene (B1212753) bridge protons would resonate in a different region of the spectrum. The NH protons of both the carbazole and imidazole rings would likely appear as broad singlets.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

Complementing the proton data, a ¹³C NMR spectrum would show a signal for each unique carbon atom. This would allow for the complete mapping of the carbon skeleton of this compound. The chemical shifts of the carbon signals would indicate their hybridization state and electronic environment, confirming the presence of the carbazole and imidazole ring systems and the methylene linker.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To definitively assign all proton and carbon signals and establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, typically on adjacent carbons. This would help trace the proton-proton networks within the carbazole and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing longer-range connectivity. It shows correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be instrumental in confirming the connection of the methylene bridge to both the carbazole and imidazole rings.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. An IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching vibrations from both the carbazole and imidazole rings, typically appearing as broad bands in the region of 3200-3500 cm⁻¹.

C-H stretching vibrations from the aromatic rings and the methylene bridge, usually observed around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

C=C and C=N stretching vibrations from the aromatic rings, which would appear in the 1400-1650 cm⁻¹ region.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass-to-charge ratio (m/z). This high accuracy allows for the determination of the exact elemental formula of the compound. For this compound, with a molecular formula of C₁₆H₁₃N₃, HRMS would be able to confirm this composition by providing a measured mass that is extremely close to the calculated theoretical mass. The analysis of the fragmentation pattern in the mass spectrum could further support the proposed structure by showing the loss of specific fragments, such as the imidazole-methyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Characterization

Information regarding the UV-Vis absorption and emission spectra, including details of electronic transitions for this compound, is not available in the reviewed scientific literature.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Crystallographic data, such as unit cell parameters, space group, and key intramolecular distances and angles for this compound, have not been reported in published single-crystal X-ray diffraction studies.

Computational and Theoretical Investigations on 2 1h Imidazol 5 Ylmethyl 9h Carbazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 2-(1H-imidazol-5-ylmethyl)-9H-carbazole, DFT calculations are employed to determine its most stable three-dimensional conformation (molecular geometry) and to understand the distribution of electrons within the molecule.

A common approach involves using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) or 6-31G(d). nih.govnih.gov The functional approximates the exchange-correlation energy, which is a key component of the total electronic energy, while the basis set describes the atomic orbitals used in the calculation. The process of geometry optimization systematically alters the positions of the atoms in the molecule until the lowest energy state, or the most stable structure, is found.

The optimized geometry reveals important structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, DFT studies on similar heterocyclic compounds have shown that the molecule often adopts a near-planar conformation, which can be stabilized by intramolecular hydrogen bonds and conjugated π-systems. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or another biological macromolecule. nih.gov This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action of a compound.

For this compound, molecular docking simulations can be performed to assess its binding affinity and interaction mode with various protein targets. The process involves generating a multitude of possible conformations of the ligand and positioning them within the binding site of the receptor. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction.

The results of docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. researchgate.net For example, the imidazole (B134444) and carbazole (B46965) moieties of the compound could form hydrogen bonds and π-π stacking interactions, respectively, which are crucial for stable binding.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interaction Analysis

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the ligand-receptor complex and to analyze the dynamic nature of their interactions.

Starting from the best-docked pose obtained from molecular docking, an MD simulation is run for a specific period (e.g., nanoseconds). The simulation calculates the forces between the atoms and uses Newton's laws of motion to predict their subsequent positions and velocities.

The trajectory from the MD simulation provides valuable information on the conformational changes of both the ligand and the receptor upon binding. It helps to confirm that the ligand remains stably bound within the active site and does not diffuse away. researchgate.net Analysis of the MD trajectory can also reveal the persistence of key interactions identified in the docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology (where applicable)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If a set of carbazole derivatives with known biological activities (e.g., anticancer, antimicrobial) is available, a QSAR model can be developed.

The process involves calculating a variety of molecular descriptors for each compound, which are numerical representations of their structural, electronic, or physicochemical properties. These descriptors are then used to build a statistical model that correlates them with the observed biological activity.

Once a predictive QSAR model is established and validated, it can be used to estimate the biological activity of new, untested compounds like this compound. This allows for the prioritization of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Applications of 2 1h Imidazol 5 Ylmethyl 9h Carbazole in Chemical Biology and Advanced Materials Science

Development of Molecular Probes and Biosensors

The carbazole (B46965) and imidazole (B134444) components of 2-(1H-imidazol-5-ylmethyl)-9H-carbazole provide a strong foundation for its use in developing sophisticated molecular probes and biosensors. The inherent fluorescence of the carbazole unit serves as a sensitive signaling mechanism, while the imidazole group offers a versatile site for interaction with various biological targets and metal ions.

The nitrogen atoms within the imidazole ring can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions. This allows for the design of probes that can selectively detect specific analytes through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a measurable change in the fluorescence output. For instance, the binding of a target molecule to the imidazole moiety can modulate the electronic properties of the entire molecule, resulting in either an enhancement ("turn-on") or quenching ("turn-off") of the carbazole fluorescence.

While specific studies on this compound as a molecular probe are not extensively documented, the principles underlying the design of carbazole-imidazole systems suggest its high potential in this area. The methylene (B1212753) linker between the two heterocyclic systems provides a degree of flexibility, which can be crucial for optimizing the binding geometry with the target analyte.

Role in Optoelectronic Materials and Devices

The combination of the hole-transporting capabilities of carbazole and the electron-accepting potential of imidazole makes this compound a promising candidate for various optoelectronic applications. The π-conjugated system of the carbazole core facilitates efficient charge transport, a critical property for materials used in electronic devices.

Hole-Transporting Materials in Perovskite Solar Cells

In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a crucial role in extracting and transporting positive charge carriers from the perovskite layer to the electrode, while simultaneously blocking electrons. Carbazole-based materials are widely recognized for their excellent hole-transporting properties and high thermal stability.

Derivatives of carbazole featuring imidazole moieties have been investigated as effective HTMs. The imidazole group can contribute to better energy level alignment with the perovskite layer and passivate defects at the perovskite surface, leading to improved device efficiency and stability. The hydrophobic nature of some carbazole derivatives can also enhance the moisture resistance of the PSCs, a significant challenge in their commercialization. While direct application of this compound in PSCs has not been detailed, its structural motifs are consistent with those of high-performance HTMs.

Organic Light-Emitting Diodes (OLEDs)

Carbazole-imidazole derivatives have been successfully employed as emitters and host materials in Organic Light-Emitting Diodes (OLEDs). The wide bandgap of the carbazole unit is conducive to achieving deep-blue emission, which is essential for full-color displays and white lighting applications.

In these systems, the carbazole typically functions as the electron-donating (donor) and hole-transporting unit, while the imidazole acts as the electron-accepting (acceptor) part. This donor-acceptor architecture can lead to materials with high photoluminescence quantum yields (PLQY) and balanced charge transport, which are key for efficient electroluminescence. The specific linkage and substitution patterns on the carbazole and imidazole rings can be tailored to fine-tune the emission color and device performance. For instance, creating a twisted structure between the donor and acceptor moieties can help in achieving higher triplet energies and more efficient blue emission.

The performance of carbazole-imidazole derivatives in OLEDs is often characterized by parameters such as maximum external quantum efficiency (EQE), current efficiency, and CIE color coordinates.

Compound Type Application Key Performance Metric Value Reference
Carbazole-π-imidazole derivativesNon-doped OLED emitterMaximum External Quantum Efficiency (EQE)Up to 4.43%
Carbazole-π-imidazole derivativesNon-doped OLED emitterCIE coordinates(0.157, 0.080) for deep-blue emission
Multifunctional carbazole and imidazole derivativesDoping-free blue OLED emitterMaximum Quantum Efficiency1.1%
Multifunctional carbazole and imidazole derivativesDoping-free blue OLED emitterCIE color coordinates(0.16, 0.08)

These data for related compounds underscore the potential of this compound in OLED technology.

General Contributions to Advanced Functional Materials Development

The development of functional materials with tailored properties is a cornerstone of modern materials science. The fusion of carbazole and imidazole functionalities within a single molecule, as seen in this compound, contributes to this field by providing a versatile molecular scaffold.

The ability to easily modify both the carbazole and imidazole rings allows for the systematic tuning of the material's electronic, optical, and physical properties. This modularity is highly attractive for creating a library of materials with a range of functionalities. For example, the introduction of different substituents can alter the solubility, thermal stability, and solid-state packing of the molecules, which in turn influences their performance in devices.

The combination of a robust photo- and electro-active core (carbazole) with a chemically versatile and interactive unit (imidazole) makes this class of compounds a valuable platform for fundamental research into structure-property relationships in organic functional materials. This knowledge is critical for the rational design of next-generation materials for a wide array of applications, from electronics to sensing and beyond.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of carbazole (B46965) and imidazole (B134444) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. nih.gov Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes to 2-(1H-imidazol-5-ylmethyl)-9H-carbazole. Key areas of exploration include:

Green Chemistry Approaches: The use of solvent-free reaction conditions, microwave-assisted synthesis, and the development of catalytic systems based on earth-abundant and non-toxic metals are crucial for environmentally benign production. bohrium.com Recent advancements in Cu-catalyzed intramolecular oxidative coupling and Rh-catalyzed reactions for carbazole synthesis offer promising avenues. tandfonline.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting and optimizing flow-based methodologies for the multi-step synthesis of this compound could lead to higher yields and purity.

Synthetic ApproachPotential AdvantagesKey Challenges
Green Chemistry Reduced waste, lower energy consumption, use of safer reagents.Catalyst stability and reusability, reaction efficiency under green conditions.
Flow Chemistry Improved reaction control, enhanced safety, easier scalability.Initial setup costs, potential for clogging, need for specialized equipment.
Biocatalysis High stereoselectivity and regioselectivity, mild reaction conditions.Enzyme stability, substrate scope, cost of enzyme production.

Advanced Mechanistic Elucidation of Biological Actions through Omics Technologies

Understanding the precise molecular mechanisms by which this compound may exert biological effects is paramount for its potential therapeutic applications. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of cellular responses to chemical compounds. nih.gov

Future research should employ these technologies to:

Identify Molecular Targets: By analyzing changes in gene expression, protein levels, and metabolite profiles in cells treated with the compound, researchers can identify potential protein targets and signaling pathways that are modulated. nih.gov

Unravel Mechanisms of Action: Omics data can help to elucidate the complex biological processes affected by the compound, such as cell cycle regulation, apoptosis, and DNA repair, which have been observed with other carbazole derivatives. nih.gov

Predict Toxicity: Early-stage toxicogenomic and metabolomic studies can help to identify potential adverse effects and guide the development of safer analogues.

Exploration of New Biological Targets and Therapeutic Areas

Carbazole and imidazole derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. echemcom.comnih.govmdpi.comijpsjournal.com A significant future direction will be to screen this compound against a wide range of biological targets to uncover new therapeutic opportunities.

Kinase Inhibition: Many carbazole derivatives are known to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. researchgate.net Investigating the inhibitory potential of this compound against a panel of kinases could reveal novel anticancer applications.

Neurodegenerative Diseases: Some carbazole compounds have shown neuroprotective effects. nih.gov Exploring the potential of this compound to modulate pathways involved in neurodegeneration, such as protein aggregation and oxidative stress, could open up new avenues for treating diseases like Alzheimer's and Parkinson's.

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. nih.gov Screening this compound against a panel of bacteria and fungi could identify new leads for the development of novel antibiotics. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. fnasjournals.comnih.govmdpi.com For this compound, these computational tools can be leveraged to:

Predict Biological Activity and Properties: AI/ML models can be trained on existing data from related carbazole-imidazole compounds to predict the biological activities, physicochemical properties, and potential toxicity of this specific molecule, thereby prioritizing experimental efforts. nih.gov

De Novo Design of Analogues: Generative AI models can design novel analogues of this compound with improved potency, selectivity, and pharmacokinetic profiles.

Optimize Synthetic Routes: Machine learning algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions for synthesizing this compound, leading to improved yields and reduced costs. researchgate.net

Investigation of Supramolecular Assembly and Self-Healing Properties

The planar structure of the carbazole moiety and the hydrogen-bonding capabilities of the imidazole ring make this compound an interesting candidate for the construction of supramolecular assemblies. acs.orgnih.gov

Future research in this area could focus on:

Self-Assembling Materials: Investigating the self-assembly behavior of this compound in different solvents and on various surfaces could lead to the development of novel nanomaterials with interesting optical and electronic properties. acs.orgrsc.org

Host-Guest Chemistry: The imidazole and carbazole units can act as recognition sites for various guest molecules, making it a potential building block for chemical sensors.

Self-Healing Polymers: Incorporating this compound into polymer matrices could impart self-healing properties due to the reversible nature of the non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that can form between the molecules.

Scalability of Synthesis and Process Optimization for Academic Research

For any promising compound, the ability to produce it in sufficient quantities for extensive research is crucial. While industrial-scale production may not be the immediate goal, developing a scalable and reproducible synthesis is a significant challenge for academic research.

Process Optimization: A systematic study of reaction parameters such as temperature, concentration, catalyst loading, and reaction time is needed to maximize the yield and purity of this compound.

Purification Strategies: Developing efficient and scalable purification methods, such as crystallization or chromatography techniques, is essential to obtain the high-purity material required for biological and materials science studies.

Cost-Effective Starting Materials: Identifying and utilizing readily available and inexpensive starting materials will be critical for making the synthesis of this compound more accessible to the broader research community. google.com

Q & A

Q. What are the recommended synthetic routes for 2-(1H-imidazol-5-ylmethyl)-9H-carbazole?

The compound can be synthesized via a multi-step protocol involving halogenation, alkylation, and cross-coupling reactions. A validated approach includes:

  • Step 1 : Iodination of 9H-carbazole at the 3-position using iodine and a catalytic system.
  • Step 2 : Alkylation with methyl iodide to yield 3-iodo-9-methyl-9H-carbazole.
  • Step 3 : Stille coupling with 2-(tributylstannyl)imidazole to introduce the imidazole moiety . Reaction optimization (e.g., solvent choice, catalyst loading) is critical to improve yields. Confirm purity via HPLC and elemental analysis.

Q. How should researchers characterize the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to verify substitution patterns and confirm the absence of regioisomers. Key signals include aromatic protons (δ 7.2–8.5 ppm) and imidazole protons (δ 7.0–7.5 ppm) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Torsion angles (e.g., C8–C15–C10–N3) reveal conformational stability .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (theoretical m/z: 283.755 for [M+H]+^+) .

Q. What solvents and conditions are suitable for studying its stability?

  • Solubility : The compound is sparingly soluble in water (<0.1 g/100 mL) but dissolves in polar aprotic solvents (e.g., DMF, DMSO) .
  • Stability : Store under inert gas (N2_2) at –20°C to prevent oxidation. Avoid prolonged exposure to light, as carbazole derivatives are prone to photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or MS data may arise from tautomerism (imidazole proton shifts) or residual solvents. Strategies include:

  • Variable Temperature NMR : Identify tautomeric equilibria by observing signal splitting at low temperatures.
  • Deuterium Exchange : Confirm labile protons (e.g., NH in imidazole) via D2_2O shake tests.
  • Computational Validation : Compare experimental 13C^{13}C NMR shifts with density functional theory (DFT)-calculated values .

Q. What methodologies are used to investigate its electronic properties for optoelectronic applications?

  • UV-Vis/PL Spectroscopy : Measure absorption (λabs_{abs} ~299 nm) and emission (λem_{em} ~392 nm) in dichloromethane. Compare with derivatives (e.g., 9-ethyl-3,6-bis(imidazolyl)-carbazole) to assess conjugation effects .
  • Cyclic Voltammetry : Determine HOMO/LUMO levels. Carbazole derivatives typically exhibit HOMO ≈ –5.5 eV, suitable for hole-transport layers in OLEDs .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (>350°C for sublimation-grade materials) .

Q. How can computational modeling predict its binding interactions in medicinal chemistry studies?

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The imidazole moiety may coordinate metal ions or form hydrogen bonds .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories. Focus on π-π stacking between carbazole and aromatic residues .

Methodological Considerations Table

AspectTechnique/ApproachKey References
SynthesisStille coupling, halogenation, alkylation
Structural AnalysisX-ray crystallography (SHELXL), NMR, HRMS
Electronic PropertiesUV-Vis, PL, cyclic voltammetry
Computational StudiesDFT, molecular docking, MD simulations
StabilityTGA, controlled storage conditions

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